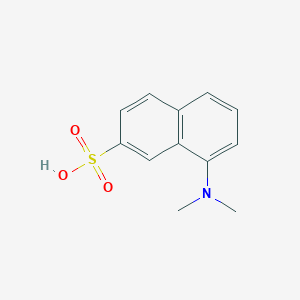
8-(Dimethylamino)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethylamino)naphthalene-2-sulfonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position. Naphthalene itself is a bicyclic compound made up of two fused benzene rings .
Métodos De Preparación
The synthesis of 8-(Dimethylamino)naphthalene-2-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid followed by reduction. The process includes diazotization followed by the loss of nitrogen to give the naphthosulfone. This species then reacts with sodium hydroxide to give sequentially 1-hydroxynaphthalene-8-sulfonic acid and then the 1,8-diol . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
8-(Dimethylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino or sulfonic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(Dimethylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffering agent, maintaining solution pH and stabilizing enzyme activity.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(Dimethylamino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
8-(Dimethylamino)naphthalene-2-sulfonic acid can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
5-(Dimethylamino)-1-naphthalenesulfonic acid: Another naphthalene sulfonic acid derivative with similar properties. These compounds share structural similarities but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Propiedades
Número CAS |
89595-51-7 |
|---|---|
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
8-(dimethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)12-5-3-4-9-6-7-10(8-11(9)12)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
Clave InChI |
ATYSUIFFUCAXHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















